PP242 - 1092351-67-1

PP242

Catalog Number: EVT-287944
CAS Number: 1092351-67-1
Molecular Formula: C16H16N6O
Molecular Weight: 308.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PP242 is a synthetic small molecule classified as an adenosine triphosphate (ATP)-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [ [, ] ] It acts upon both mTOR complexes, mTORC1 and mTORC2, differentiating it from first-generation inhibitors like rapamycin, which primarily target mTORC1. [ [, , ] ] This dual inhibitory action makes PP242 a valuable tool in scientific research for studying the distinct roles of mTORC1 and mTORC2 in various cellular processes and disease models. [ [, ] ]

Molecular Structure Analysis

While a detailed analysis of PP242's molecular structure is not explicitly provided in the papers, its chemical name, 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, provides insights into its core structural components. [ [] ] It suggests the presence of an indole ring system, a pyrazolo[3,4-d]pyrimidine moiety, and various substituents, including amino and isopropyl groups. Further investigations focusing on its structural properties, including spectroscopic data and three-dimensional conformations, would be beneficial for a complete understanding of its molecular interactions.

Mechanism of Action

Cancer Research

  • Investigating the role of mTOR in tumorigenesis and cancer progression: PP242 has been extensively used to investigate the therapeutic potential of targeting the mTOR pathway in various cancer types, including leukemia, lymphoma, glioblastoma, colorectal carcinoma, ovarian cancer, bladder cancer, and gastric cancer. [ [, , , , , , , , , , , , , , , , , , , , , , , ] ] Studies have explored its efficacy as a single agent and in combination with other therapies like chemotherapy, radiotherapy, and targeted therapies.
  • Identifying biomarkers for response to mTOR inhibitors: Research has focused on utilizing PP242 to pinpoint genetic and molecular markers that can predict sensitivity or resistance to mTOR inhibitors, such as mutations in KRAS and PIK3CA. [ [, , , , , , , , , , , , , , , , , , , , , , ] ] These studies are crucial for personalizing cancer treatment and optimizing therapeutic outcomes.
  • Elucidating the interplay between mTOR signaling and other cellular pathways: PP242 has been instrumental in dissecting the intricate crosstalk between mTOR and other signaling cascades like PI3K/AKT, MAPK, and NOTCH, providing a deeper understanding of tumor cell behavior and therapeutic vulnerabilities. [ [, , , , , , , , , , , , , , , , , , , , , ] ]
Applications
  • Investigating the role of mTOR in non-cancerous diseases: PP242 has been employed to study mTOR signaling in other diseases, including polycystic kidney disease. [ [] ]
  • Cellular Biology Research: PP242 is employed to study fundamental cellular processes like autophagy and mitophagy. [ [, , , , ] ] Its ability to induce these processes makes it valuable for understanding their role in cell survival, death, and responses to stress.

Rapamycin

Everolimus (RAD001)

Relevance: Everolimus, similar to rapamycin, serves as a comparator to PP242 in several studies, highlighting the advantages of dual mTORC1/2 inhibition over selective mTORC1 targeting [ [], [] ]. While both compounds target mTORC1, PP242 exhibits a broader inhibitory effect by also targeting mTORC2. This difference in target specificity contributes to the enhanced potency of PP242 in suppressing tumor growth and progression compared to everolimus in various preclinical models.

INK128

Relevance: INK128 shares a similar mechanism of action with PP242 as both compounds are ATP-competitive inhibitors of mTOR kinase, effectively targeting both mTORC1 and mTORC2 [ [], [] ]. This dual inhibition differentiates them from rapamycin and its analogs, which primarily target mTORC1. The shared inhibitory profile of INK128 and PP242 on mTORC1/2 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.

AZD8805

Relevance: AZD8805, like PP242, functions as an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes [ [] ]. This shared mechanism of action differentiates them from rapamycin and its analogs, which mainly target mTORC1. The dual inhibition of mTORC1/2 by AZD8805 and PP242 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.

Torin1

Relevance: Torin1, similar to PP242, acts as an ATP-competitive inhibitor of mTOR kinase, effectively targeting both mTORC1 and mTORC2 complexes [ [] ]. This dual inhibition differentiates them from rapamycin and its analogs, which primarily target mTORC1. The shared inhibitory profile of Torin1 and PP242 on mTORC1/2 makes them valuable tools for investigating the biological functions of mTORC2 and exploring their therapeutic potential in various diseases, including cancer.

NVP-BEZ235

Relevance: NVP-BEZ235 is investigated alongside PP242 as a potential therapeutic agent for cancer treatment [ [], [], [] ]. While both compounds inhibit mTOR, NVP-BEZ235 exhibits a broader inhibitory profile by also targeting PI3K, a key upstream regulator of mTOR. This difference in target specificity may lead to distinct efficacy and safety profiles for the two compounds. Research suggests that NVP-BEZ235, similar to PP242, can suppress tumor growth and progression, but further studies are needed to determine their optimal therapeutic applications.

Daunorubicin (DNR)

Relevance: Daunorubicin is investigated in combination with PP242 for potential synergistic anti-leukemia effects [ [] ]. While PP242 targets mTOR signaling, DNR directly disrupts DNA replication and repair mechanisms. The combination of these distinct mechanisms shows synergistic cytotoxicity in leukemia cells, highlighting the potential of combining PP242 with conventional chemotherapy agents like DNR for improved therapeutic outcomes.

ABT-263

Relevance: ABT-263 is investigated in combination with PP242 for potential synergistic effects in leukemia treatment [ [] ]. While PP242 primarily affects cell growth and survival through mTOR inhibition, ABT-263 specifically targets the apoptotic pathway. The combination of these compounds demonstrated enhanced apoptosis in leukemia cells, suggesting a potential therapeutic advantage in targeting both cell survival and apoptotic pathways.

LY294002

Relevance: LY294002 is explored alongside PP242 as a potential strategy for enhancing apoptosis in cancer cells [ [] ]. Both compounds ultimately impact the AKT/mTOR pathway, although through different mechanisms. LY294002 inhibits PI3K upstream, indirectly affecting AKT and mTOR, while PP242 directly targets mTOR kinase. Combining LY294002 with PP242 demonstrated enhanced apoptosis in some cancer cells, suggesting potential for synergistic effects by targeting multiple points within the PI3K/AKT/mTOR pathway.

Metformin

Relevance: Metformin is investigated in combination with PP242 as a potential strategy to enhance anti-cancer effects in colorectal cancer [ [] ]. Metformin indirectly inhibits mTORC1 through AMPK activation, while PP242 directly targets mTOR kinase, inhibiting both mTORC1 and mTORC2. The combination of these compounds showed enhanced growth inhibition and apoptosis in colorectal cancer cells, suggesting potential for synergistic effects by targeting the mTOR pathway through distinct mechanisms.

Suberoylanilide Hydroxamic Acid (SAHA)

Relevance: SAHA is investigated in combination with PP242 for potential synergistic anti-tumor effects in ovarian cancer [ [] ]. While PP242 primarily affects the PI3K/AKT/mTOR pathway, SAHA targets histone deacetylases, influencing gene expression and epigenetic regulation. The combination of these compounds demonstrated synergistic growth inhibition, apoptosis, and autophagy in ovarian cancer cells, suggesting potential therapeutic advantages in targeting these distinct cellular processes.

Imatinib (IM)

Relevance: Imatinib is investigated in combination with PP242 for potential synergistic anti-leukemia effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) [ [] ]. While imatinib targets the BCR-Abl tyrosine kinase, PP242 inhibits mTOR signaling. Combining these compounds demonstrated synergistic inhibition of leukemia cell proliferation and enhanced apoptosis, suggesting a potential therapeutic advantage in targeting both BCR-Abl and mTOR signaling pathways in Ph+ ALL.

Cetuximab

Relevance: Cetuximab is investigated in combination with PP242 for potential synergistic anti-tumor effects in colorectal cancer, particularly in tumors harboring wild-type KRAS [ [], [] ]. While cetuximab targets EGFR and its downstream signaling, PP242 inhibits the mTOR pathway. Combining these compounds demonstrated synergistic growth inhibition and reduced tumor progression in preclinical models of colorectal cancer, suggesting a potential therapeutic advantage in simultaneously targeting EGFR and mTOR signaling pathways in this cancer type.

Properties

CAS Number

1092351-67-1

Product Name

PP242

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

Solubility

soluble in DMSO

Synonyms

PP242; PP 242; PP-242; Torkinib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.